molecular formula C42H55NO17 B1194889 Marcellomycin CAS No. 63710-10-1

Marcellomycin

Katalognummer B1194889
CAS-Nummer: 63710-10-1
Molekulargewicht: 845.9 g/mol
InChI-Schlüssel: VJRAUFKOOPNFIQ-TVEKBUMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Marcellomycin is a natural product found in Streptomyces with data available.
Marcellomycin is an antineoplastic oligosaccharide anthracycline antineoplastic antibiotic isolated from the bacterium Actinosporangium bohemicum. Marcellomycin intercalates into DNA and induces DNA crosslinks, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent also induces differentiation in HL-60 promyelocytic leukemia cells by interfering with glycoprotein synthesis. (NCI04)

Wissenschaftliche Forschungsanwendungen

Antineoplastic Properties

Marcellomycin is an oligosaccharide anthracycline antibiotic, derived from Actinosporangium bohemicum, with notable antineoplastic properties. It functions by intercalating into DNA, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis. This mechanism is crucial in its role as a potential treatment for various cancers, including promyelocytic leukemia. The ability to induce differentiation in HL-60 promyelocytic leukemia cells by interfering with glycoprotein synthesis is particularly significant (Definitions, 2020).

Comparative Studies with Other Anthracyclines

Marcellomycin has been compared with other class II anthracycline antibiotics in terms of metabolism and tissue distribution. It shows a distinct pharmacokinetic profile, particularly in its distribution across various organs and its metabolic pathways. These comparative studies are important for understanding how Marcellomycin might differ from or be similar to other drugs in its class (Dodion et al., 2004).

Interaction with Other Medicinal Compounds

Research has explored the interaction of Marcellomycin with other medicinal compounds, such as creatine phosphate. For instance, one study investigated the effects of creatine phosphate on myocardial injury induced by Marcellomycin in breast cancer patients, revealing the potential for combination therapies to mitigate side effects or enhance efficacy (Li Da-lin, 2012).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand how Marcellomycin behaves in the human body. These studies offer insights into aspects like absorption, distribution, metabolism, and excretion of the drug, which are crucial for optimizing its therapeutic use and minimizing adverse effects (Dodion et al., 2004).

Protective Effects in Chemotherapy

There is research indicating the protective effects of certain solutions, like parenteral solution Shenqifuzheng, in chemotherapy involving Marcellomycin. Such studies are vital for developing strategies to reduce the cardiotoxic effects often associated with anthracycline chemotherapy (Dong Li-jun, 2008).

Cell Cycle Impact Studies

Investigations into the impact of Marcellomycin on the cell cycle, particularly in comparison with other anthracyclines, provide essential data on its potential effectiveness and mechanism of action in cancer treatment (Seeber et al., 2004).

Eigenschaften

CAS-Nummer

63710-10-1

Produktname

Marcellomycin

Molekularformel

C42H55NO17

Molekulargewicht

845.9 g/mol

IUPAC-Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H55NO17/c1-8-42(53)15-26(30-19(34(42)41(52)54-7)11-20-31(37(30)50)38(51)33-23(45)10-9-22(44)32(33)36(20)49)58-27-12-21(43(5)6)39(17(3)56-27)59-29-14-25(47)40(18(4)57-29)60-28-13-24(46)35(48)16(2)55-28/h9-11,16-18,21,24-29,34-35,39-40,44-48,50,53H,8,12-15H2,1-7H3/t16-,17-,18-,21-,24-,25-,26-,27-,28-,29-,34-,35+,39+,40+,42+/m0/s1

InChI-Schlüssel

VJRAUFKOOPNFIQ-TVEKBUMESA-N

Isomerische SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)O)O)O)N(C)C)O

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O

Kanonische SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O

Synonyme

marcellomycin
marcellomycin tartrate (1:1), (R-(R*,R*))-(1R-(1alpha,2beta,4beta))-isomer
marcellomycin, (1S-(1alpha,2alpha,4alpha))-isomer
mimimycin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Marcellomycin
Reactant of Route 2
Reactant of Route 2
Marcellomycin
Reactant of Route 3
Marcellomycin
Reactant of Route 4
Marcellomycin
Reactant of Route 5
Marcellomycin
Reactant of Route 6
Marcellomycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.